6-(3-BOC-Aminophenyl)-2-formylphenol
Description
6-(3-BOC-Aminophenyl)-2-formylphenol is a synthetic organic compound featuring a phenolic core substituted with a formyl group at the 2-position and a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 6-position. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for controlled deprotection under acidic conditions. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of heterocycles or bioactive molecules where amine functionality is critical .
Properties
IUPAC Name |
tert-butyl N-[3-(3-formyl-2-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-8-4-6-12(10-14)15-9-5-7-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFPGJFYKMTKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BOC-Aminophenyl)-2-formylphenol typically involves the protection of an amino group using tert-butoxycarbonyl (BOC) anhydride. The general synthetic route includes:
Protection of Amino Group: The amino group on the phenyl ring is protected using BOC anhydride in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-BOC-Aminophenyl)-2-formylphenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
6-(3-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-BOC-Aminophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the BOC group is cleaved under physiological conditions to release the active amine. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions .
Comparison with Similar Compounds
6-(3-Cyanophenyl)-2-formylphenol
- Molecular Formula: C₁₄H₉NO₂
- Molecular Weight : 223.2 g/mol
- Substituent: 3-Cyanophenyl
- Key Properties: The electron-withdrawing cyano group enhances electrophilicity at the formyl position, facilitating condensation reactions (e.g., Schiff base formation). Used in synthesizing fluorescent probes or metal-organic frameworks due to its polarizable nitrile group .
6-(2-Fluorophenyl)-2-formylphenol
- Molecular Formula : C₁₃H₉FO₂
- Molecular Weight : 216.21 g/mol
- Substituent : 2-Fluorophenyl
- Key Properties :
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol
- Molecular Formula : C₁₄H₉FO₄
- Molecular Weight : 260.22 g/mol
- Substituent : 4-Carboxy-3-fluorophenyl
- Key Properties :
6-(3-BOC-Aminophenyl)-2-formylphenol (Focal Compound)
- Expected Molecular Formula: C₁₈H₁₈NO₄ (estimated)
- Key Properties: The BOC group imparts steric bulk and lipophilicity, reducing aqueous solubility but enhancing stability in basic conditions. Deprotection yields a free amine, critical for post-functionalization (e.g., peptide coupling or polymer synthesis). Compared to cyano or fluoro analogs, the BOC-amino group provides a versatile handle for orthogonal reactivity in multi-step syntheses .
Comparative Data Table
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 6-(3-BOC-Aminophenyl)-2-formylphenol | 3-BOC-Aminophenyl | ~300 (estimated) | BOC-amine, formyl, phenol | Pharmaceutical intermediates |
| 6-(3-Cyanophenyl)-2-formylphenol | 3-Cyanophenyl | 223.2 | Cyano, formyl, phenol | Fluorescent probes, MOFs |
| 6-(2-Fluorophenyl)-2-formylphenol | 2-Fluorophenyl | 216.21 | Fluoro, formyl, phenol | Radiopharmaceuticals |
| 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol | 4-Carboxy-3-fluorophenyl | 260.22 | Carboxy, fluoro, formyl, phenol | Enzyme inhibitors |
Research Findings and Functional Insights
- Reactivity: The formyl group in all analogs participates in condensation reactions, but electron-withdrawing substituents (e.g., cyano, fluoro) accelerate these processes compared to the electron-donating BOC-amine . BOC-protected amines require acidic conditions (e.g., HCl/THF) for deprotection, whereas cyano or fluoro groups remain inert under such conditions .
Stability and Solubility :
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
